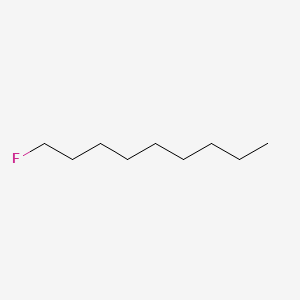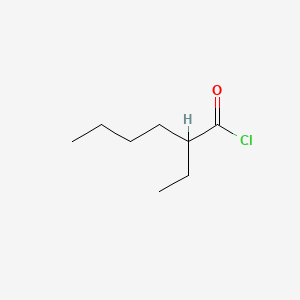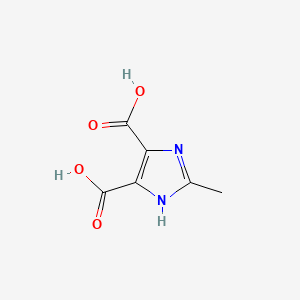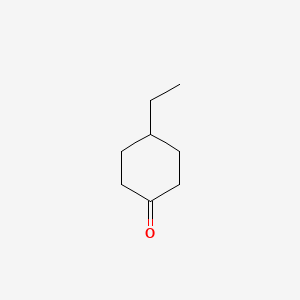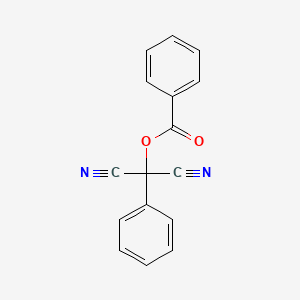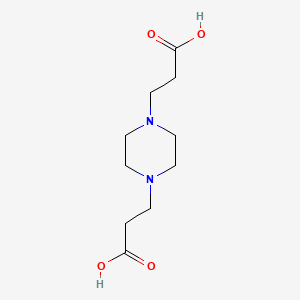
1,2-Dicyclohexylethan
Übersicht
Beschreibung
1,2-Dicyclohexylethane is an organic compound with the molecular formula C14H26. It consists of two cyclohexyl groups attached to an ethane backbone. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is soluble in many organic solvents such as ether and alcohol.
Wissenschaftliche Forschungsanwendungen
1,2-Dicyclohexylethane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: Utilized in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development and delivery systems.
Wirkmechanismus
Target of Action
1,2-Dicyclohexylethane is a chemical compound with the molecular formula C14H26 It’s known that the compound can undergo oxidation reactions .
Mode of Action
The mode of action of 1,2-Dicyclohexylethane primarily involves its oxidation. The first stage of the oxidation of 1,2-Dicyclohexylethane is an attack by oxygen on the tertiary carbon atom of one cyclohexane ring. This leads to the opening of this ring and the formation of a cyclohexyl-substituted keto carboxylic acid .
Result of Action
The result of the action of 1,2-Dicyclohexylethane involves the formation of a cyclohexyl-substituted keto carboxylic acid following the oxidation process . This can lead to changes in the local chemical environment, potentially affecting cellular function.
Action Environment
The action of 1,2-Dicyclohexylethane can be influenced by various environmental factors. For instance, the rate of its oxidation reaction can be affected by the presence and concentration of oxygen . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dicyclohexylethane can be synthesized through the reaction of cyclohexyl bromide with ethylene in the presence of a catalyst. The reaction typically involves the use of a Grignard reagent, where cyclohexylmagnesium bromide reacts with ethylene to form the desired product. The reaction conditions generally include:
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Palladium or nickel-based catalysts
Industrial Production Methods
In an industrial setting, 1,2-Dicyclohexylethane can be produced through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also involve:
High-pressure reactors: To facilitate the reaction between cyclohexyl bromide and ethylene
Purification steps: Such as distillation and recrystallization to obtain high-purity 1,2-Dicyclohexylethane
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dicyclohexylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl-substituted keto carboxylic acids.
Reduction: It can be reduced to form cyclohexyl-substituted alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Cyclohexyl-substituted keto carboxylic acids
Reduction: Cyclohexyl-substituted alkanes
Substitution: Halogenated cyclohexyl derivatives
Vergleich Mit ähnlichen Verbindungen
1,2-Dicyclohexylethane can be compared with other similar compounds such as:
1,2-Diphenylethane: Similar structure but with phenyl groups instead of cyclohexyl groups.
1,2-Dicyclohexylpropane: Similar structure but with an additional carbon atom in the backbone.
1,2-Dicyclohexylbutane: Similar structure but with two additional carbon atoms in the backbone.
Uniqueness
1,2-Dicyclohexylethane is unique due to its specific combination of cyclohexyl groups and ethane backbone, which imparts distinct chemical and physical properties. Its stability and solubility in organic solvents make it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-cyclohexylethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLVSWYGUFGDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186860 | |
| Record name | 1,2-Dicyclohexylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3321-50-4 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[cyclohexane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dicyclohexylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dicyclohexylethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dicyclohexylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dicyclohexylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


